7,8-dihydroxy-4-propyl-2H-chromen-2-one
CAS No.: 19040-67-6
Cat. No.: VC21029575
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19040-67-6 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 7,8-dihydroxy-4-propylchromen-2-one |
| Standard InChI | InChI=1S/C12H12O4/c1-2-3-7-6-10(14)16-12-8(7)4-5-9(13)11(12)15/h4-6,13,15H,2-3H2,1H3 |
| Standard InChI Key | PHPUSFBIYOLWBJ-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2O)O |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2O)O |
Introduction
Chemical Structure and Properties
Structural Identification
7,8-Dihydroxy-4-propyl-2H-chromen-2-one features a chromene structure, characterized by a fused benzene and pyran ring system. The compound contains two hydroxyl groups at positions 7 and 8, creating a catechol moiety, and a propyl chain at position 4. This arrangement contributes to its unique physicochemical properties and biological activities. The basic structure consists of the coumarin nucleus (2H-chromen-2-one) with specific substitutions that define its chemical behavior and interactions.
The compound belongs to the broader family of coumarins, which are known for their diverse pharmacological properties. The presence of the catechol group (adjacent hydroxyl groups) significantly enhances its biological activity profile compared to mono-hydroxylated or non-hydroxylated coumarin derivatives.
Physical and Chemical Properties
7,8-Dihydroxy-4-propyl-2H-chromen-2-one possesses well-defined physical and chemical properties that are important for its characterization and applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 7,8-Dihydroxy-4-propyl-2H-chromen-2-one
These physical and chemical properties are essential for understanding the behavior of 7,8-dihydroxy-4-propyl-2H-chromen-2-one in different environments and applications. The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl groups. The compound's structure allows for multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding capabilities with biological targets.
Synthesis Methods
Pechmann Condensation
The primary method for synthesizing 7,8-dihydroxy-4-propyl-2H-chromen-2-one is the Pechmann condensation reaction. This approach involves the condensation of substituted phenols with β-keto esters in the presence of an acid catalyst. For 7,8-dihydroxy-4-propyl-2H-chromen-2-one specifically, the reaction typically uses catechol (1,2-dihydroxybenzene) and a propyl-substituted β-keto ester .
In a typical synthesis procedure, catechol reacts with the appropriate β-keto ester under acidic conditions, which promotes the formation of the coumarin ring system. The reaction involves an initial esterification followed by an intramolecular cyclization to form the pyrone ring . The propyl group at position 4 is derived from the β-keto ester reagent used in the synthesis.
Catalyst-Based Synthesis Approaches
Various catalysts have been employed to enhance the efficiency of the Pechmann condensation for synthesizing 7,8-dihydroxy-4-propyl-2H-chromen-2-one. One notable catalyst is boron trifluoride etherate (BF₃·Et₂O), which has proven effective for coumarin synthesis under solvent-free conditions . This approach offers advantages such as higher yields, shorter reaction times, and more environmentally friendly conditions.
The synthesis can be verified through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For 7,8-dihydroxy-4-propyl-2H-chromen-2-one, characteristic ¹H NMR signals include a doublet at approximately δ 7.20 (J = 8.7 Hz) corresponding to the aromatic proton .
Another reported approach involves the modification of hydroxyl groups through the catalysis of iodomethane and methylene chloride, followed by treatment with a proton source to form the final product . This method allows for selective functionalization of the hydroxyl groups, providing a pathway to various derivatives of the core structure.
Biological Activities
Antimicrobial Properties
7,8-Dihydroxy-4-propyl-2H-chromen-2-one exhibits significant antimicrobial activity, particularly against gram-positive bacteria. Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings due to its resistance to multiple antibiotics .
The presence of hydroxyl groups at positions 7 and 8 appears to be crucial for antimicrobial activity. These groups likely participate in hydrogen bonding with target bacterial proteins, enhancing the compound's binding affinity and specificity .
Spectral Characteristics
Nuclear Magnetic Resonance Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure of 7,8-dihydroxy-4-propyl-2H-chromen-2-one. The proton NMR (¹H NMR) spectrum reveals characteristic signals that confirm the structural features of this compound.
Available NMR data for 7,8-dihydroxy-4-propyl-2H-chromen-2-one (in CD₃COCD₃ at 300 MHz) shows a doublet at δ 7.20 (J = 8.7 Hz, 1H), which corresponds to the aromatic proton at position 5 . This spectral information helps verify the successful synthesis and purity of the compound.
Complete NMR characterization is essential for confirming the structure of newly synthesized compounds and ensuring their identity before biological testing. The spectral data for 7,8-dihydroxy-4-propyl-2H-chromen-2-one serves as a reference for researchers working with this compound.
The significant price variation between suppliers suggests differences in synthesis methods, purity levels, or market positioning. Biosynth Carbosynth offers the most competitive pricing across various quantities, while American Custom Chemicals Corporation has substantially higher prices for comparable amounts . These price differences highlight the importance of supplier selection for research involving this compound, particularly for large-scale studies.
Most suppliers market the compound for research use only, with specific disclaimers against human or veterinary use. This indicates its current status as a research chemical rather than an approved therapeutic agent.
Structure-Activity Relationship Studies
Effect of Hydroxyl Groups
Research on 7,8-dihydroxy-4-propyl-2H-chromen-2-one and related compounds has established the critical role of the hydroxyl groups in determining biological activity. Studies comparing 7,8-dihydroxycoumarins with their methylated counterparts (where the hydroxyl groups are blocked) consistently show that free hydroxyl groups enhance biological activity .
For example, in Mcl-1 inhibition studies, a clear trend emerged showing that 7,8-dihydroxycoumarins exhibited greater inhibitory potency compared to their methylated derivatives, regardless of the substituent at position 4. This pattern was observed across multiple compounds with varying 4-position substituents: methyl, chloromethyl, and hydroxymethyl .
The importance of the catechol moiety (adjacent hydroxyl groups) likely stems from its ability to form hydrogen bonds with target proteins, participate in electron transfer processes, and undergo oxidation to quinones under certain conditions. These properties contribute to the diverse biological activities observed for 7,8-dihydroxy-4-propyl-2H-chromen-2-one.
Role of Propyl Substituent
The propyl substituent at position 4 of 7,8-dihydroxy-4-propyl-2H-chromen-2-one influences its biological properties in several ways. Structure-activity relationship studies of similar coumarin derivatives indicate that the nature of the substituent at position 4 significantly affects the compound's biological activity profile .
In comparative studies of 7,8-dihydroxycoumarins with different 4-position substituents, a trend in inhibitory potency was observed: methyl > chloromethyl > hydroxymethyl . This suggests that more hydrophobic substituents at position 4 may enhance certain biological activities. The propyl group in 7,8-dihydroxy-4-propyl-2H-chromen-2-one, being more hydrophobic than a methyl group, potentially contributes to its enhanced biological activity.
The propyl group may also influence the compound's pharmacokinetic properties, including lipophilicity, membrane permeability, and protein binding affinity. These factors are crucial determinants of a compound's bioavailability and efficacy as a potential therapeutic agent.
Comparison with Related Coumarin Derivatives
Comparing 7,8-dihydroxy-4-propyl-2H-chromen-2-one with structurally related compounds provides insights into the effects of specific substitution patterns on biological activity. Table 3 presents a comparison of related coumarin derivatives with varying substitution patterns.
Table 3: Comparison of Related Coumarin Derivatives
This comparison demonstrates that both the position of hydroxyl groups and the nature of the 4-position substituent significantly influence the biological activity profile of coumarin derivatives. The 7,8-dihydroxy pattern appears particularly important for antimicrobial activity, while larger hydrophobic groups at position 4 tend to enhance certain enzyme inhibitory effects .
Furthermore, the position of hydroxyl groups on the coumarin ring system affects the compound's interaction with specific biological targets. For instance, 7,8-dihydroxy patterns show different activity profiles compared to 5,7-dihydroxy patterns, highlighting the importance of substitution position in determining biological specificity .
Future Research Directions
Research on 7,8-dihydroxy-4-propyl-2H-chromen-2-one presents several promising avenues for future investigation. The compound's demonstrated antimicrobial properties, particularly against resistant bacterial strains like MRSA, warrant further exploration of its potential as an antibiotic lead compound . Detailed studies on its mechanism of action, including potential interactions with DNA gyrase B and other bacterial targets, could provide valuable insights for antimicrobial drug development.
The enzyme inhibitory properties of 7,8-dihydroxy-4-propyl-2H-chromen-2-one, particularly its effects on cancer-related proteins like Mcl-1, suggest potential applications in cancer research . Further investigation of its selectivity, potency, and mechanism of action against various cancer targets could reveal new therapeutic opportunities.
Additionally, the antioxidant properties of this compound merit more comprehensive evaluation . Studies examining its effectiveness in various oxidative stress models, both in vitro and in vivo, could establish its potential as an antioxidant agent for therapeutic or preventive applications.
Structure optimization studies represent another important research direction. By systematically modifying the core structure of 7,8-dihydroxy-4-propyl-2H-chromen-2-one, researchers could develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Such studies would build upon the existing structure-activity relationship knowledge and potentially lead to improved compounds for specific therapeutic applications.
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